molecular formula C11H10N2OS B2785119 N-(pyridin-4-ylmethyl)thiophene-2-carboxamide CAS No. 346692-27-1

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2785119
CAS No.: 346692-27-1
M. Wt: 218.27
InChI Key: SHYLTZQXFJQUOX-UHFFFAOYSA-N
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Description

“N-(pyridin-4-ylmethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as aromatic anilides . It is a derivative of thiophene-2-carboxamide . This compound has been used as a versatile synthon for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles and thieno [3,4-b]pyridine-7-carboxamides .


Synthesis Analysis

The synthesis of “this compound” involves heating thiophene-2-carboxamides in formic acid . This process affords thieno [3,2-d]pyrimidin-4-ones. Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The crystal structure of a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .

Scientific Research Applications

Synthesis and Structural Analysis

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide and its derivatives have been explored extensively in the field of organic synthesis and structural analysis. One study focused on the synthesis of N-glycosyl-thiophene-2-carboxamides, including a range of substituted thiophene derivatives. These compounds were analyzed for their conformation and stability using X-ray crystallography and density functional theory (DFT) calculations, providing insights into their structural properties (Rawe et al., 2006).

Antimicrobial Activity

The antimicrobial properties of thiophene-2-carboxamide derivatives have been investigated, highlighting their potential as antibacterial agents. For instance, a study synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and evaluated its antimicrobial efficacy against various microorganisms. The compound demonstrated effective antibacterial activity, suggesting its potential application in antimicrobial treatments (Cakmak et al., 2022).

Crystal Structure and Binding Properties

The crystal structure of related N-(pyridin-2-ylmethyl)benzamide derivatives has been analyzed, with a focus on the orientation of the pyridine and benzene rings. This type of structural analysis is crucial for understanding the binding properties and potential applications of these compounds (Artheswari et al., 2019).

Potential in Drug Delivery and Cancer Treatment

Certain derivatives of this compound have shown potential in drug delivery, particularly in targeting and releasing nitric oxide (NO) at specific biological sites, such as tumors. This research points towards their application in targeted cancer therapies (Yang et al., 2017).

Anticancer Activity

Further exploring the application in cancer treatment, some studies have synthesized thiophene-2-carboxamide derivatives with potential anticancer properties. These compounds were tested for their inhibitory activity against various cell lines, indicating their potential as chemotherapeutic agents (Atta & Abdel‐Latif, 2021).

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYLTZQXFJQUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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